molecular formula C19H22N2O3 B267520 N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide

N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide

Katalognummer B267520
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: ROUZPADBDJILLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide, also known as ABT-702, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the enzyme adenosine kinase, which plays a crucial role in regulating the levels of adenosine in the brain. Adenosine is a neurotransmitter that is involved in a wide range of physiological processes, including sleep, pain perception, and inflammation. ABT-702 has been shown to have a number of potential applications in the treatment of neurological disorders, such as epilepsy, Parkinson's disease, and chronic pain.

Wirkmechanismus

The primary mechanism of action of N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide is the inhibition of adenosine kinase, which is responsible for the breakdown of adenosine in the brain. By inhibiting adenosine kinase, N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide increases the levels of adenosine in the brain, which can have a number of beneficial effects. Adenosine is known to have anti-inflammatory, neuroprotective, and analgesic effects, and has been shown to play a role in regulating sleep and wakefulness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide are complex and multifaceted. In addition to its primary effect on adenosine levels, N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide has been shown to have a number of secondary effects on other neurotransmitters and signaling pathways. For example, N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its neuroprotective and analgesic effects. N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its anticonvulsant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide for scientific research is its high selectivity for adenosine kinase. This makes it a useful tool for studying the role of adenosine in various physiological processes, as it allows researchers to manipulate adenosine levels without affecting other neurotransmitters or signaling pathways. However, one limitation of N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are a number of potential future directions for research on N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide. One area of interest is the development of more potent and selective inhibitors of adenosine kinase, which may have even greater therapeutic potential. Another area of interest is the investigation of the role of adenosine in other physiological processes, such as immune function and metabolism. Finally, there is growing interest in the use of N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide as a tool for studying the complex interactions between different neurotransmitters and signaling pathways in the brain.

Synthesemethoden

The synthesis of N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide involves a multi-step process that begins with the reaction of 3-sec-butoxyaniline with acetic anhydride to form 3-acetamido-4-sec-butoxyaniline. This intermediate is then reacted with 3-bromoacetophenone to form the final product, N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide. The synthesis of N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. It has been shown to have anticonvulsant, neuroprotective, and analgesic effects in animal models of epilepsy, Parkinson's disease, and chronic pain. N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders such as multiple sclerosis.

Eigenschaften

Produktname

N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide

Molekularformel

C19H22N2O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

N-(3-acetamidophenyl)-3-butan-2-yloxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-13(2)24-18-10-5-7-15(11-18)19(23)21-17-9-6-8-16(12-17)20-14(3)22/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI-Schlüssel

ROUZPADBDJILLU-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C

Kanonische SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.